Technical Monograph: 2-Butoxyethyl Chloroacetate (CAS 5330-17-6)
Technical Monograph: 2-Butoxyethyl Chloroacetate (CAS 5330-17-6)
[1][2][3][4][5]
Executive Summary & Molecular Logic
2-Butoxyethyl chloroacetate (CAS 5330-17-6) is a bifunctional organochlorine intermediate primarily utilized in the synthesis of agrochemicals (specifically the herbicide Triclopyr) and specialized plasticizers.
From a structural perspective, this molecule represents a "hybrid" functionality:
-
The Glycol Ether Tail: The 2-butoxyethyl moiety imparts amphiphilic character, enhancing solubility in both organic solvents and aqueous interfaces. This structural feature often facilitates phase-transfer reactions but also increases skin permeation risks.
-
The
-Chloroester Head: The chloroacetate group provides a highly electrophilic site at the -carbon, making the molecule a potent alkylating agent via mechanisms.
This guide provides a definitive reference for the physical properties, synthesis, and handling of this compound, moving beyond standard database entries to offer experimental context.
Physicochemical Profile
The following data represents a consensus of experimental and high-confidence predicted values suitable for process engineering and laboratory handling.
Table 1: Core Physical Properties
| Property | Value | Experimental/Predicted | Context for Researchers |
| Molecular Formula | — | — | |
| Molecular Weight | 194.66 g/mol | — | — |
| Physical State | Liquid | Exp | Colorless to pale yellow. |
| Density | 1.070 ± 0.05 g/cm³ | Exp | Denser than water; forms bottom layer in aqueous extractions. |
| Boiling Point (Atm) | ~253.2°C | Pred | Warning: Decomposition likely occurs before reaching this temperature at 760 mmHg.[1] |
| Boiling Point (Vac) | 135°C @ 32 Torr | Exp | Recommended: Distill under reduced pressure to avoid degradation. |
| Refractive Index | 1.435 ( | Exp | Useful for quick purity checks during distillation fractions. |
| Flash Point | 98.9°C | Exp | Class IIIB Combustible Liquid. |
| Vapor Pressure | 0.0185 mmHg @ 25°C | Pred | Low volatility reduces inhalation risk at ambient temp, but aerosols are hazardous. |
| LogP (Oct/Water) | ~1.8 | Pred | Moderate lipophilicity; partitions readily into organic phases. |
Solubility & Solvent Compatibility
-
Organic Solvents: Miscible with toluene, dichloromethane, acetone, and ethyl acetate.
-
Water: Limited solubility.[2] While the glycol ether chain adds polarity, the lipophilic butyl and ester groups dominate. It acts as a hydrotrope/surfactant intermediate.
Synthesis & Purification Protocol
For researchers requiring high-purity material (>98%) for kinetic studies or reference standards, the following protocol is the industry-standard Fischer Esterification adapted for laboratory scale.
Reaction Logic
The synthesis relies on the acid-catalyzed esterification of chloroacetic acid with 2-butoxyethanol (butyl cellosolve). Because the equilibrium constant is near unity, water removal is critical to drive conversion.
Reaction:
Step-by-Step Methodology
-
Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging: Add:
-
Chloroacetic acid (1.05 eq, slight excess).
-
2-Butoxyethanol (1.0 eq).
-
Toluene (Solvent/Entrainer, ~3-4 volumes relative to reactants).
-
p-Toluenesulfonic acid (p-TsOH) (1-2 mol% as catalyst).
-
-
Reflux: Heat the mixture to vigorous reflux (~110-115°C). Monitor the collection of water in the Dean-Stark trap.
-
Endpoint: Reaction is complete when water evolution ceases (typically 4-6 hours).
-
-
Workup (Critical for Stability):
-
Cool to room temperature.[3]
-
Wash the organic phase with saturated
(2x) to neutralize the catalyst and remove unreacted chloroacetic acid. Caution: evolution. -
Wash with brine (1x) to remove residual glycol ether.
-
Dry over anhydrous
.
-
-
Purification:
-
Remove toluene via rotary evaporation.
-
Final Step: Vacuum distillation (target ~135°C at 32 Torr). Collect the main fraction.
-
Visualization: Synthesis Workflow
Figure 1: Critical path for the synthesis and isolation of 2-butoxyethyl chloroacetate.
Reactivity & Structural Analysis[7]
Understanding the reactivity profile is essential for drug development applications. The molecule possesses two distinct electrophilic centers.
Electrophilic Sites
-
Site A (
-Carbon): The primary site for nucleophilic attack. The chlorine atom is a good leaving group, activated by the adjacent carbonyl. This is the pathway used to synthesize Triclopyr (via attack by trichloropyridinol).[4] -
Site B (Carbonyl Carbon): Susceptible to hydrolysis or transesterification. High pH environments will cleave the ester before displacing the chloride.
Visualization: Reactivity Pathways
Figure 2: Competing reaction pathways. Path 1 is the desired synthetic route; Path 2 represents instability.
Safety & Handling (The "Trojan Horse" Risk)
Critical Warning: Researchers often underestimate this molecule because it looks like a standard ester.
-
Glycol Ether Moiety: The 2-butoxyethyl group is a known skin penetrant.
-
Chloroacetate Moiety: Highly toxic and an alkylating agent.
Synergistic Hazard: The glycol ether tail can facilitate the transport of the toxic chloroacetate head through the dermal barrier. This creates a "Trojan Horse" effect, making skin contact significantly more dangerous than with simple alkyl chloroacetates.
Protocols:
-
PPE: Nitrile gloves are often insufficient for prolonged contact with glycol ethers. Double-gloving or using laminate film (Silver Shield) gloves is recommended for bulk handling.
-
Inhalation: Use a fume hood. While vapor pressure is low, aerosols generated during transfers are toxic.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79237, 2-Butoxyethyl chloroacetate. Retrieved from [Link][5]
-
LookChem. CAS 5330-17-6 Physical Properties and Safety Data. Retrieved from [Link]
- Google Patents.WO2010023679A2 - Preparation of triclopyr, its intermediate and butoxyethyl ester.
Sources
- 1. echemi.com [echemi.com]
- 2. lookchem.com [lookchem.com]
- 3. A Process For Preparation Of 2 Butoxyethyl Ester Of Chloroacetic Acid. [quickcompany.in]
- 4. WO2010023679A2 - Preparation of triclopyr, its intermediate and butoxyethyl ester - Google Patents [patents.google.com]
- 5. 2-Butoxyethyl chloroacetate | C8H15ClO3 | CID 79237 - PubChem [pubchem.ncbi.nlm.nih.gov]
